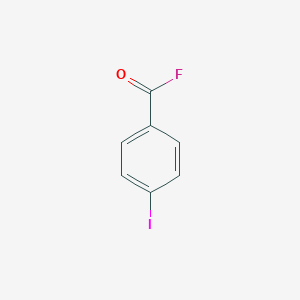

4-Iodobenzoyl fluoride

Descripción

Significance of Acyl Fluorides as Reactive Intermediates

The growing interest in acyl fluorides stems from their well-balanced chemical properties, which allow for a high degree of control in synthetic procedures. elsevierpure.comnih.govrsc.org They are readily prepared from their corresponding carboxylic acids and can often be used without special precautions against moisture. elsevierpure.com

A defining feature of acyl fluorides is their enhanced stability compared to other acyl halides like chlorides and bromides. thieme-connect.de This stability is a direct consequence of the strong and highly polarized carbon-fluorine (C-F) bond. thieme-connect.de As a result, acyl fluorides exhibit greater resistance to hydrolysis and aminolysis, which makes them more manageable and easier to handle in a laboratory setting. thieme-connect.denih.gov

While acyl chlorides are known for their high reactivity, acyl fluorides are generally less reactive. researchgate.netresearchgate.net This moderated reactivity profile is not a drawback but rather a distinct advantage, as it enables more selective and controlled chemical reactions. researchgate.netresearchgate.net This unique balance between stability and reactivity makes them valuable synthons. researchgate.netresearchgate.net

The versatile nature of acyl fluorides allows them to serve as key building blocks in the synthesis of a wide array of complex organic molecules. nih.gov They are effective precursors for the synthesis of important functional groups such as esters, amides, and thioesters. nih.gov Their utility extends to transition-metal-catalyzed reactions, where they can participate in acyl coupling or decarbonylative coupling reactions to form ketones and biaryls, among other products. elsevierpure.comnih.gov Furthermore, under certain conditions, acyl fluorides can act as a source of fluoride (B91410), participating in fluorination reactions. nih.govrsc.org

The Unique Role of Halogenated Benzoyl Fluorides

Within the class of acyl fluorides, halogenated benzoyl fluorides represent a particularly interesting subclass due to the presence of two distinct reactive sites within the same molecule.

Recent research has highlighted that aroyl fluorides can exhibit bifunctional reactivity. rsc.org In certain catalytic processes, they can act as reagents where both the aroyl moiety and the fluoride atom are incorporated into the final product. rsc.orgnih.govacs.org An example of this is the dearomatizing 2,3-fluoroaroylation of benzofurans, which utilizes an aroyl fluoride as a bifunctional reagent to construct complex difunctionalized dihydrobenzofurans. nih.govacs.org This dual reactivity, serving as both an acyl and a fluoride donor, opens up novel pathways for chemical synthesis. rsc.org

The compound 4-Iodobenzoyl fluoride possesses two key functional groups: the acyl fluoride and the aromatic iodine. This combination makes it a strategically important building block in multi-step organic synthesis. The acyl fluoride group offers the controlled reactivity and stability profile discussed previously, allowing for selective acylation reactions.

The iodine atom attached to the aromatic ring provides a second, orthogonal reactive site. Aromatic iodides are well-known participants in a multitude of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This reactivity is seen in analogous molecules like 4-iodobenzoyl chloride, which is used in palladium-catalyzed preparations of pyrroles, and 4-iodobenzotrifluoride, which undergoes Sonogashira cross-coupling reactions. fishersci.co.ukchemicalbook.com The presence of the iodo- group on the benzoyl fluoride scaffold allows for the design of synthetic routes involving sequential reactions. A synthetic chemist can first perform a reaction at the acyl fluoride center and subsequently use the iodine for a carbon-carbon or carbon-heteroatom bond-forming reaction, or vice versa. This strategic orthogonality is highly valuable for the efficient construction of complex, highly functionalized molecules.

Chemical Properties of this compound

| Property | Value |

| Chemical Name | Benzoyl fluoride, 4-iodo- |

| CAS Number | 2415937-32-3 |

| Molecular Formula | C₇H₄FIO |

| Molecular Weight | 250.01 g/mol |

Data sourced from references cymitquimica.comchemscene.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C7H4FIO |

|---|---|

Peso molecular |

250.01 g/mol |

Nombre IUPAC |

4-iodobenzoyl fluoride |

InChI |

InChI=1S/C7H4FIO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H |

Clave InChI |

XCXDKXQUXUQVAW-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C(=O)F)I |

Origen del producto |

United States |

Reactivity and Transformative Chemistry of 4 Iodobenzoyl Fluoride

Cross-Coupling Reactions Involving the Acyl Fluoride (B91410) Moiety

Acyl fluorides have gained significant attention as versatile reagents in organic synthesis. The inherent strength of the C-F bond makes them more stable towards hydrolysis and easier to handle compared to other acyl halides. researchgate.net This stability, coupled with their unique reactivity as electrophiles in transition-metal catalysis, has led to the development of various cross-coupling methodologies. researchgate.netresearchgate.net

Palladium catalysis has been instrumental in the development of acylative cross-coupling reactions involving acyl fluorides. These reactions typically proceed through an oxidative addition of the palladium catalyst into the carbon-fluoride bond, followed by subsequent transmetalation and reductive elimination steps to form the desired ketone products.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for carbon-carbon bond formation. rsc.orgresearchgate.netscispace.com While traditionally employed for the coupling of organic halides with organoboron compounds, its application has been extended to include acyl fluorides as electrophilic partners. nih.gov This acylative Suzuki-type coupling provides a direct route to the synthesis of ketones from readily available materials under mild conditions. nih.gov The success of this reaction stems from the favorable combination of mild and functional group tolerant reaction conditions with the use of relatively stable and environmentally benign organoboron reagents. rsc.orgresearchgate.netscispace.com

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. researchgate.net In the context of 4-iodobenzoyl fluoride, the palladium catalyst can selectively activate the C-F bond of the acyl fluoride moiety, leading to the formation of an acyl-palladium intermediate. Subsequent transmetalation with an organoboron reagent, such as a boronic acid or its derivative, followed by reductive elimination, yields the corresponding ketone.

| Organoboron Reagent | Catalyst | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 4-Iodobenzophenone |

| Methylboronic acid | Pd(OAc)₂ / SPhos | CsF | Dioxane | 1-(4-Iodophenyl)ethanone |

| Vinylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DME | 1-(4-Iodophenyl)prop-2-en-1-one |

Beyond organoboron compounds, other organometallic reagents are effective partners in palladium-catalyzed acylative cross-couplings with acyl fluorides. The Kumada coupling utilizes organomagnesium reagents (Grignard reagents), while the Negishi coupling employs organozinc reagents. nih.govresearchgate.netresearchgate.net These methods offer alternative pathways for the formation of carbon-carbon bonds and are celebrated for their broad scope and tolerance of various functional groups. researchgate.net

In a typical Negishi coupling, an organozinc reagent undergoes transmetalation with a palladium complex that has undergone oxidative addition with the acyl fluoride. nih.govresearchgate.net This process is highly efficient and has been successfully applied to a wide range of substrates, including those with sensitive functional groups like esters and nitriles. nih.govmit.edu Pioneering work in this area has demonstrated the effective coupling of secondary alkylzinc halides with aryl bromides, showcasing the power of this methodology for constructing C(sp³)-C(sp²) bonds. nih.gov

| Coupling Type | Organometallic Reagent | Catalyst | Solvent | Product |

| Kumada | Phenylmagnesium bromide | PdCl₂(dppf) | THF | 4-Iodobenzophenone |

| Negishi | Ethylzinc chloride | Pd₂(dba)₃ / PCyp₃ | THF/NMP | 1-(4-Iodophenyl)propan-1-one |

| Kumada | Isopropylmagnesium chloride | NiCl₂(dppp) | Ether | 1-(4-Iodophenyl)-2-methylpropan-1-one |

| Negishi | (Difluoromethyl)zinc reagent | Pd(dba)₂ / DPPF | 1,4-Dioxane | 2,2-Difluoro-1-(4-iodophenyl)ethanone |

Direct arylation and alkenylation reactions represent a highly atom-economical approach to the formation of carbon-carbon bonds, as they avoid the pre-functionalization of one of the coupling partners. nih.gov While the provided search results primarily discuss the direct arylation of arenes with aryl halides, the principles can be conceptually extended to the reactivity of acyl fluorides. nih.gov These reactions typically involve the activation of a C-H bond, which then participates in the cross-coupling cycle. Copper-catalyzed methods have also been developed for the arylation and alkenylation of polyfluoroarenes. nih.gov

In the context of this compound, a hypothetical direct arylation would involve the palladium-catalyzed reaction with an arene, leading to the formation of a diaryl ketone. This process would be highly desirable from a synthetic efficiency standpoint.

Decarbonylative Cross-Coupling Reactions

A significant aspect of the chemistry of acyl fluorides is their ability to undergo decarbonylative cross-coupling reactions. In these transformations, the carbonyl group (CO) is extruded from the molecule during the catalytic cycle, leading to the formation of a new carbon-carbon or carbon-heteroatom bond directly on the aromatic ring.

Transition metals, particularly palladium and rhodium, are effective catalysts for promoting the decarbonylation of acyl fluorides. researchgate.net The reaction pathway can be controlled by tuning the catalytic system and reaction parameters to favor either the retention or the release of the carbonyl moiety. researchgate.netresearchgate.net This control allows for selective access to either acylative or decarbonylative coupling products.

Transition Metal-Free Decarboxylative Cross-Coupling

Transition metal-free decarboxylative cross-coupling reactions represent a growing field in organic synthesis, offering alternatives to traditional metal-catalyzed methods. manchester.ac.uk These reactions often proceed via radical mechanisms or through the formation of reactive aryl anions. In the context of aromatic carboxylic acids, decarboxylative iodination can occur without the need for transition metal additives. nih.gov This process typically involves heating the carboxylic acid with molecular iodine, leading to the corresponding aryl iodide. nih.gov While not a cross-coupling reaction in itself, this transformation is a key step in one-pot procedures that subsequently use the in situ generated aryl iodide for cross-coupling. manchester.ac.uk

The general strategy for a one-pot, three-step decarboxylative oxidative cross-coupling involves:

Decarboxylative Iodination: The benzoic acid derivative is converted to an aryl iodide. nih.gov

Iodine Quench: Excess iodine is removed from the reaction mixture. nih.gov

Cross-Coupling: The aryl iodide is coupled with another aromatic partner. nih.gov

This approach avoids the use of stoichiometric transition metals, which is advantageous from both a cost and environmental perspective. nih.gov

Table 1: Representative Conditions for Transition Metal-Free Decarboxylative Iodination

| Starting Material | Reagents | Temperature (°C) | Product |

| Benzoic Acid | I2, K3PO4 | 150-190 | Iodobenzene |

| Substituted Benzoic Acids | I2, K3PO4 | 150-190 | Substituted Iodobenzene |

This table presents generalized conditions for the decarboxylative iodination of benzoic acids as a model for transformations related to the precursor of this compound.

Carbofluorination of Unsaturated Systems with Acyl Fluorides

Carbofluorination of unsaturated systems, such as alkenes, is a powerful method for the simultaneous introduction of a carbon group and a fluorine atom across a double bond. Acyl fluorides can serve as a source for the acyl group in such transformations. Recent advancements have described copper-assisted radical carbofluorination of unactivated alkenes. nih.govacs.org

In a typical reaction, a copper(II)-fluoride complex acts as the fluorine source. nih.gov An alkyl radical, generated from an appropriate precursor, adds to the alkene. The resulting carbon-centered radical is then trapped by the fluorine from the copper complex to afford the carbofluorinated product. nih.gov While direct examples involving this compound are not prevalent, the acyl fluoride moiety has the potential to participate in related transformations where the acyl group is transferred.

Table 2: Conceptual Carbofluorination of an Alkene

| Alkene | Acyl Fluoride | Fluorine Source | Radical Initiator | Product |

| Styrene | This compound | [Cu(L)F2] | Peroxide | 2-Fluoro-1-phenyl-2-(4-iodobenzoyl)ethane |

This table illustrates a hypothetical carbofluorination reaction to demonstrate the potential role of this compound.

Reactivity of the Aryl Iodide Functionality in Cross-Coupling Reactions

The carbon(sp²)-iodine bond in this compound is a key site for reactivity, particularly in palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for efficient formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling at the C(sp²)-Iodine Bond

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond through the reaction of an aryl halide with a terminal alkyne. organic-chemistry.orgmdpi.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgyoutube.com The aryl iodide functionality of this compound is an excellent substrate for this transformation.

The reaction mechanism involves the formation of a copper acetylide species, which then undergoes transmetalation to a palladium(II) complex. nih.gov Reductive elimination from the palladium center yields the coupled product and regenerates the palladium(0) catalyst. youtube.com

Table 3: Typical Conditions for Sonogashira Coupling of an Aryl Iodide

| Aryl Iodide | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Yield (%) |

| 4-Iodoacetophenone | Phenylacetylene | Pd(PPh3)4 | CuI | Triethylamine | THF | 95 |

| 1-Iodo-4-nitrobenzene | 1-Heptyne | PdCl2(PPh3)2 | CuI | Diisopropylamine | DMF | 88 |

This table provides representative conditions for the Sonogashira coupling of various aryl iodides, which are applicable to this compound.

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. nih.govrsc.org The aryl iodide of this compound can readily participate in this reaction. The mechanism involves the oxidative addition of the aryl iodide to a palladium(0) species, followed by migratory insertion of the olefin into the palladium-carbon bond. nih.gov A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active catalyst by a base. nih.gov

This reaction is highly versatile and tolerates a wide range of functional groups on both the aryl halide and the olefin. beilstein-journals.org

Table 4: Representative Heck Coupling Reactions

| Aryl Halide | Olefin | Palladium Catalyst | Base | Solvent | Yield (%) |

| Iodobenzene | Styrene | Pd(OAc)2 | K2CO3 | DMF | 92 |

| 4-Bromoacetophenone | Butyl acrylate | PdCl2 | NaOAc | NMP | 85 |

This table shows typical conditions for the Heck reaction with different aryl halides, demonstrating the general applicability to this compound.

The aryl iodide functionality can also be utilized in intramolecular cyclization reactions to construct cyclic structures. These reactions can be mediated by various transition metals, including copper and palladium, or proceed through radical pathways. cas.cn In a typical scenario, a molecule containing both an aryl iodide and a tethered nucleophile or radical acceptor can undergo cyclization. cas.cnresearchgate.net

For instance, a substrate with a suitably positioned amine, alcohol, or activated methylene group could cyclize onto the aromatic ring at the position of the iodine atom. The specific conditions for such reactions, including the choice of catalyst and base, depend on the nature of the tether and the desired ring size.

Table 5: Conceptual Intramolecular Cyclization

| Substrate | Catalyst | Base | Product |

| 2-(4-Iodobenzoyl)amino-1-phenylethanol | CuI | K2CO3 | Dihydrooxazole derivative |

| N-allyl-4-iodo-N-tosylbenzamide | Pd(OAc)2 | PPh3, Ag2CO3 | Dihydroisoquinolinone derivative |

This table presents hypothetical intramolecular cyclization reactions that could be envisioned for derivatives of this compound.

Derivatization and Further Synthetic Transformations

Nucleophilic Acylation Reactions with Amine Nucleophiles

Acyl fluorides, such as this compound, are effective acylating agents for amines, leading to the formation of amides. youtube.comnih.gov This transformation is a type of nucleophilic acyl substitution, where the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl fluoride. libretexts.orgyoutube.com The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a fluoride ion to yield the stable amide product. libretexts.org

The reaction is generally efficient and proceeds under mild conditions. nih.gov Compared to other acyl halides like acyl chlorides, acyl fluorides can offer advantages in terms of stability and handling. beilstein-journals.org The reactivity of the acyl fluoride is sufficient to acylate a wide range of primary and secondary amines.

A study on the use of acyl fluorides for protein conjugation demonstrated that benzoyl fluorides show faster and more efficient acylation of lysine residues in a phosphate-buffered saline (PBS) buffer compared to the more commonly used N-hydroxysuccinimide (NHS) esters. nih.gov This highlights the utility of acyl fluorides in bioconjugation chemistry.

| Amine Nucleophile | Product | Reaction Conditions | Reference |

| Primary Amines (R-NH₂) | N-Substituted 4-Iodobenzamides | Typically mild, often at room temperature | youtube.com |

| Secondary Amines (R₂NH) | N,N-Disubstituted 4-Iodobenzamides | Generally mild conditions | youtube.com |

| Lysine Residues (on proteins) | Lysine-acylated proteins | PBS buffer | nih.gov |

Selective Reduction to Aldehydes or Alcohols

The acyl fluoride group in this compound can be selectively reduced to either an aldehyde or a primary alcohol, depending on the reducing agent and reaction conditions employed. This selectivity is crucial for synthetic applications where precise control over the oxidation state of the carbonyl group is necessary.

Reduction to the corresponding aldehyde can be achieved using specific reducing agents that are capable of stopping the reduction at the aldehyde stage without further reduction to the alcohol. Palladium-catalyzed reductive conversion using a palladium acetate (B1210297)/triethylsilane (Pd(OAc)₂/Et₃SiH) system with tricyclohexylphosphine (PCy₃) as a ligand has been shown to produce aldehydes from acyl fluorides. acs.org

For the complete reduction to a primary alcohol, stronger reducing agents or different catalytic systems are required. While specific examples for this compound are not detailed in the provided results, the reduction of carbonyl compounds in general is a well-established transformation. orientjchem.orgrsc.orgnih.gov For instance, sodium borohydride (NaBH₄) is a common reagent for the reduction of aldehydes and ketones to alcohols. orientjchem.orgnih.gov The reduction of an acyl fluoride would likely proceed through the aldehyde intermediate to the primary alcohol.

| Desired Product | Reducing System | Key Features | Reference |

| 4-Iodobenzaldehyde | Pd(OAc)₂/Et₃SiH with PCy₃ ligand | Ligand-controlled simple reductive conversion. | acs.org |

| (4-Iodophenyl)methanol | Stronger reducing agents (e.g., NaBH₄) | Complete reduction of the carbonyl group. | orientjchem.orgnih.gov |

Conversion to Trifluoromethyl Compounds via Deoxyfluorination

The transformation of the acyl fluoride group in this compound into a trifluoromethyl (CF₃) group is a significant synthetic conversion, as the trifluoromethyl group is a key structural motif in many pharmaceuticals and agrochemicals. This conversion is achieved through a process known as deoxyfluorination. beilstein-journals.orgnih.govbeilstein-journals.org

While methods for the direct conversion of acyl fluorides to trifluoromethyl compounds were once considered rare, recent advancements have provided effective protocols. beilstein-journals.orgnih.gov One such method involves the use of a combination of FLUOLEAD® and Olah's reagent (a pyridine-HF complex) under solvent-free conditions. beilstein-journals.orgnih.govbeilstein-journals.org This system has been shown to effectively convert a variety of aryloyl fluorides into their corresponding trifluoromethyl compounds in high yields. beilstein-journals.orgnih.govbeilstein-journals.org

Another approach reported in 1999 by Lal and co-workers utilized Deoxo-Fluor® to achieve this transformation, although only a limited number of examples were provided. beilstein-journals.orgnih.gov It is important to note that some methods involving palladium catalysis result in decarbonylative trifluoromethylation, where the carbonyl group is lost, which is a different transformation. beilstein-journals.orgnih.gov

The direct deoxyfluorination of the acyl fluoride in this compound would yield 1-iodo-4-(trifluoromethyl)benzene. This transformation provides a valuable route to introduce the trifluoromethyl group onto an aromatic ring that is also functionalized for further reactions via its iodo group.

| Reagent System | Conditions | Product | Reference |

| FLUOLEAD® / Olah's Reagent | Solvent-free, 70 °C | 1-Iodo-4-(trifluoromethyl)benzene | beilstein-journals.orgnih.govbeilstein-journals.org |

| Deoxo-Fluor® | Not specified | 1-Iodo-4-(trifluoromethyl)benzene | beilstein-journals.orgnih.gov |

Halogen-Specific Transformations (e.g., Iodination-driven Reactions)

The aryl iodide moiety of this compound offers a versatile handle for a variety of halogen-specific transformations, which are reactions that proceed specifically at the carbon-iodine bond. These transformations are central to the construction of more complex molecules and are often driven by the unique reactivity of iodine.

Aryl iodides are particularly valuable in cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. mcgill.ca In these reactions, the aryl iodide acts as an electrophile, coupling with a nucleophilic partner in the presence of a transition metal catalyst, typically palladium. The high reactivity of the C-I bond compared to C-Br or C-Cl bonds often allows these reactions to proceed under milder conditions. mcgill.ca

Furthermore, the iodine atom in aryl iodides can be oxidized to form hypervalent iodine compounds. nih.gov These hypervalent iodine reagents are powerful oxidizing agents and can also act as electrophilic arylating agents, enabling the formation of new carbon-carbon and carbon-heteroatom bonds without the need for transition metals. nih.gov

Another important transformation is the Finkelstein reaction, which involves the exchange of one halogen for another. mcgill.ca While typically used to prepare aryl iodides from other aryl halides, the principles of halogen exchange can be applied in various synthetic contexts. mcgill.ca Additionally, photo-induced iodination reactions under mild conditions have been developed, further expanding the toolkit for manipulating aryl iodides. mcgill.ca

These halogen-specific transformations, which leave the acyl fluoride group intact, exemplify the strategic orthogonality of this compound and underscore its utility as a versatile synthetic intermediate.

| Transformation Type | Reagents/Conditions | Resulting Structure | Key Feature | Reference |

| Cross-Coupling Reactions | Transition metal catalyst (e.g., Palladium) and coupling partner | Biaryls, styrenes, etc. | Formation of new C-C or C-heteroatom bonds. | mcgill.ca |

| Hypervalent Iodine Chemistry | Oxidizing agents | Diaryliodonium salts, etc. | Creates a powerful oxidizing or arylating agent. | nih.gov |

| Halogen Exchange (Finkelstein) | Metal iodide salt | Halogen-exchanged product | Swaps the iodine for another halogen. | mcgill.ca |

Mechanistic Investigations and Kinetic Studies

Unraveling Reaction Pathways for Acyl Fluoride (B91410) Transformations

Reaction pathways for acyl fluorides are diverse, often involving catalysis by transition metals or N-heterocyclic carbenes (NHCs). thieme-connect.com These reactions can lead to acylation, decarbonylative coupling, or fluorination, depending on the catalytic system and reaction conditions. nih.gov

A pivotal step in many transformations of 4-iodobenzoyl fluoride is the activation of the carbon-fluorine (C-F) bond of the acyl fluoride group. researchgate.net This bond, while strong, can be cleaved under specific catalytic conditions, initiating a variety of synthetic transformations. nih.govresearchgate.net

Transition-metal catalysis is a primary strategy for activating the C-F bond. thieme-connect.com In many cases, the catalytic cycle begins with the oxidative addition of the acyl fluoride's C(acyl)-F bond to a low-valent transition metal center, such as Palladium(0) or Nickel(0). thieme-connect.comacs.orgmdpi.com This step forms a key acyl-metal(II)-fluoride intermediate, which then undergoes further reactions like transmetalation or decarbonylation. thieme-connect.comacs.org For instance, in palladium-catalyzed reactions, an acyl-Pd(II)-F intermediate is generated, which can then participate in cross-coupling reactions. thieme-connect.com Halogenated acyl fluorides, such as o-iodobenzoyl fluoride, have been shown to be effective substrates in these types of decarbonylative coupling reactions. okayama-u.ac.jp

N-Heterocyclic carbenes (NHCs) also serve as potent catalysts for activating acyl fluorides. thieme-connect.com The mechanism typically involves the nucleophilic attack of the NHC on the electrophilic carbonyl carbon of the acyl fluoride. This leads to the formation of a tetrahedral intermediate that subsequently eliminates the fluoride ion to generate a highly reactive acyl azolium intermediate. thieme-connect.comthieme-connect.com This intermediate is central to a range of transformations catalyzed by NHCs.

The elucidation of reaction mechanisms hinges on the identification and characterization of transient intermediates and the transition states that connect them. In the context of this compound transformations, several key species have been proposed and studied.

In transition-metal-catalyzed reactions, the primary intermediate is often an acyl-metal(II)-halide complex . For example, the oxidative addition of benzoyl fluoride to a Ni(0) phosphine (B1218219) complex has been shown through computational studies to form a square-planar Ni(II) acid fluoride complex. acs.org Depending on the subsequent reaction step, this can lead to other intermediates. If decarbonylation occurs first, an aryl-metal(II)-fluoride intermediate is formed. thieme-connect.com Conversely, if transmetalation occurs first, an acyl-metal(II)-alkyl/aryl intermediate is generated. thieme-connect.com The relative energies of the transition states for these competing pathways determine the final product distribution. thieme-connect.com

In reactions catalyzed by N-heterocyclic carbenes (NHCs), the cornerstone intermediate is the acyl azolium ion . thieme-connect.com This species is formed when the NHC attacks the acyl fluoride, displacing the fluoride. In photo-NHC catalysis, for example, an ortho-toluoyl azolium salt has been identified as a key intermediate that can undergo photoenolization to form a reactive ortho-quinodimethane intermediate. rsc.org

Nucleophilic substitution reactions at the acyl carbon proceed through a tetrahedral intermediate . researchgate.net Computational studies on the reaction of acyl fluorides with nucleophiles like ammonia (B1221849) (NH₃) have characterized the geometry and energetics of these tetrahedral species. researchgate.net In some deoxyfluorination reactions, a series of intermediates and a key transition state have been proposed, beginning with the nucleophilic attack of the carbonyl oxygen on an activated fluorinating agent. beilstein-journals.org

The following table summarizes key intermediates identified in acyl fluoride transformations.

| Intermediate Type | Description | Catalytic System/Reaction | Reference(s) |

| Acyl-M(II)-F | An organometallic complex formed via oxidative addition of the C-F bond to a metal center. | Transition Metal (Pd, Ni) Catalysis | thieme-connect.comacs.org |

| Aryl-M(II)-F | Formed after decarbonylation of the Acyl-M(II)-F intermediate. | Transition Metal (Pd, Ni) Catalysis | thieme-connect.com |

| Acyl Azolium Ion | A cationic intermediate formed by the reaction of an acyl fluoride with an N-heterocyclic carbene. | N-Heterocyclic Carbene (NHC) Catalysis | thieme-connect.comrsc.org |

| Tetrahedral Intermediate | Formed by the nucleophilic attack on the carbonyl carbon of the acyl fluoride. | Nucleophilic Acyl Substitution | researchgate.net |

| ortho-Quinodimethane | A reactive diene formed from the photoenolization of an acyl azolium intermediate. | Photo-NHC Catalysis | rsc.org |

The kinetic isotope effect (KIE) is a powerful tool used to probe reaction mechanisms by determining the impact of isotopic substitution on reaction rates. wikipedia.orglibretexts.org By replacing an atom at or near a reactive center with one of its heavier isotopes (e.g., hydrogen with deuterium), changes in the reaction rate can indicate whether a bond to that atom is broken or formed in the rate-determining step of the reaction. wikipedia.orglibretexts.org

While specific KIE studies on this compound are not prominently documented, this technique is broadly applied to understand related transformations. For instance, an inverse secondary KIE (kH/kD < 1) was observed in a substitution reaction of allylic fluorides, which, combined with DFT studies, supported a concerted asynchronous rearrangement mechanism. snnu.edu.cn In enzymatic reactions, KIE analysis of chiral [(2)H1]fluoroacetyl-CoA substrates helped to demonstrate that C-H bond cleavage is involved in the rate-limiting deacylation step. nih.gov

The presence of two different carbon-halogen bonds in this compound (C-I and C-F) allows for different potential activation pathways, which can proceed through either polar or radical mechanisms.

Polar mechanisms are characterized by the involvement of ionic intermediates and two-electron processes. The transition-metal-catalyzed activation of the acyl fluoride C-F bond is a classic example of a polar pathway, proceeding through oxidative addition and reductive elimination steps. thieme-connect.comacs.org Similarly, nucleophilic aromatic substitution (S_N_Ar) at the iodine-bearing carbon, though generally difficult on non-activated aryl halides, is a polar mechanism involving a Meisenheimer intermediate. thieme-connect.compdx.edu

Radical mechanisms , on the other hand, involve one-electron processes and radical intermediates. These pathways can be initiated through photoredox catalysis, electrochemistry, or thermolysis. thieme-connect.comacs.orgsnnu.edu.cn In the context of this compound, the weaker C-I bond is more susceptible to single-electron reduction to form an aryl radical, which can then engage in subsequent coupling reactions. Conversely, some transformations involving acyl fluorides have been shown to proceed via radical pathways, such as the dual NHC/photoredox-catalyzed difunctionalization of alkenes. thieme-connect.com

The concept of radical-polar crossover has also emerged, where a reaction may be initiated by a radical event that generates an intermediate which then reacts through a polar pathway, or vice-versa. researchgate.netnih.gov The choice between a radical and a polar pathway is dictated by the reaction conditions, the catalyst, and the specific bond being targeted. acs.org For a molecule like this compound, conditions can be tuned to selectively functionalize either the C-I bond (often via radical or traditional cross-coupling pathways) or the acyl fluoride group (often via polar C-F activation).

Computational Chemistry for Mechanistic Prediction and Validation

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the complex mechanisms of reactions involving acyl fluorides. rsc.org These calculations provide deep insights into reaction energetics and the structures of transient species that are often difficult or impossible to observe experimentally.

DFT calculations are widely used to map out the potential energy surfaces of chemical reactions. This allows for the determination of the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. rsc.org By calculating the activation energy (the energy barrier of the transition state), chemists can predict the feasibility of a proposed mechanistic step and compare competing pathways. thieme-connect.comrsc.org

In the study of acyl fluoride transformations, DFT has been instrumental in:

Validating Proposed Mechanisms: Calculations can corroborate or refute experimentally proposed mechanisms. For example, DFT studies on the palladium-catalyzed decarbonylative trifluoromethylation of acyl fluorides were used to compare two possible pathways: one where decarbonylation precedes transmetalation, and another where transmetalation occurs first. The calculations showed that the latter pathway had a significantly lower activation energy, indicating it was the more reasonable reaction mechanism. thieme-connect.com

Explaining Selectivity: DFT can explain why a particular ligand or catalyst leads to a specific product. A detailed DFT study on Pd-catalyzed reactions of acyl fluorides revealed how different phosphine ligands (PCy₃ vs. DCPE) control the selectivity between non-decarbonylative and decarbonylative products by influencing the energetics of the decarbonylation step. rsc.org

Understanding Reaction Intermediates: The structures of key intermediates, such as acyl-nickel fluoride complexes, have been optimized using DFT, providing crucial information about their geometry and stability. acs.org

Investigating Photochemical Processes: Time-dependent DFT (TD-DFT) is used to study excited-state reactions. It has been applied to understand the photoenolization of acyl azolium intermediates, revealing that the key hydrogen atom transfer can occur from an excited singlet state. rsc.org Similarly, DFT calculations helped elucidate the mechanism of a photo-induced defluorination reaction, showing that cleavage of a C(sp³)–F bond in an excited triplet state is a key step. nih.gov

The following table presents examples of how DFT has been applied to study acyl fluoride reactions.

| System/Reaction Studied | Finding from DFT Calculation | Reference(s) |

| Pd-Catalyzed Decarbonylative Trifluoromethylation | The pathway involving transmetalation before decarbonylation is energetically favored (ΔG‡ = 17.4 kcal/mol) over the reverse sequence (ΔG‡ = 27.3 kcal/mol). | thieme-connect.com |

| Pd-Catalyzed Reductive Conversion of Acyl Fluoride | The choice of phosphine ligand (PCy₃ vs. DCPE) dictates the reaction pathway (non-decarbonylative vs. decarbonylative) by altering the stability of intermediates and transition state energies. | rsc.org |

| Ni-Catalyzed Formation of Ni(Aryl)F Complexes | Modeled the multi-step oxidative addition of benzoyl fluoride to a Ni(0) center, identifying the energies of intermediates and transition states. | acs.org |

| NHC-Catalyzed Photoenolization | Used (TD-)DFT to model the excited-state 1,5-hydrogen atom transfer, finding a low barrier from the first excited singlet state. | rsc.org |

| Photo-induced Defluorination/Acyl Fluoride Exchange | Calculated a high activation free energy barrier (49.4 kcal mol−1) for thermodynamic defluorination, supporting a photo-induced pathway. | nih.gov |

Molecular Dynamics Simulations of Reactive Events

Molecular dynamics (MD) simulations serve as a powerful computational microscope for observing the time-evolution of atomic and molecular systems, providing unparalleled insight into the fundamental processes that govern chemical reactivity. ebsco.com While classical MD simulations, which rely on fixed-topology force fields, are adept at modeling physical processes, they are inherently incapable of describing events that involve the formation or rupture of chemical bonds. To overcome this limitation, reactive molecular dynamics methods have been developed to enable the explicit simulation of chemical reactions. nih.gov

One of the most prominent approaches in this domain is the reactive force field (ReaxFF) method. acs.orgscm.com ReaxFF is a general, bond-order-dependent force field that can dynamically model bond breaking and formation. acs.org Unlike classical force fields, the interactions in ReaxFF are not predefined as "bonded" or "non-bonded." Instead, the force field calculates bond orders between all pairs of atoms at every step of the simulation based on their instantaneous separation distance. taylorandfrancis.com As the bond order smoothly transitions from zero to a finite value, the energetic terms associated with bond stretching, valence angles, and torsion angles are activated, allowing the system to naturally evolve through different chemical states. nih.gov

The parameters that define these energetic terms are meticulously optimized against a vast training set of data derived from high-level quantum mechanical (QM) calculations. acs.orgrsc.org This training set typically includes bond dissociation curves, angle bending energies, reaction enthalpies, and transition state geometries for a wide range of relevant small molecules and chemical processes. rsc.org This ensures that the force field can reproduce the potential energy surface of the reacting system with a fidelity approaching that of QM methods, but at a fraction of the computational cost, permitting simulations of larger systems over longer timescales. pnas.orgzju.edu.cn

For a molecule like this compound, reactive MD simulations could provide profound insights into its chemical behavior under various conditions. Hypothetical reactive scenarios that could be investigated include:

Nucleophilic Acyl Substitution: Simulating the reaction of this compound with nucleophiles such as water (hydrolysis) or amines (aminolysis). The simulation would track the approach of the nucleophile, the formation of a tetrahedral intermediate, and the subsequent elimination of the fluoride ion, providing a detailed, time-resolved view of the reaction pathway.

Thermal Decomposition: By simulating the system at elevated temperatures, one could observe the pathways of thermal degradation. This could involve the homolytic cleavage of the Carbon-Iodine (C–I), Carbon-Carbonyl (C–C), or Carbon-Fluorine (C–F) bond, identifying the most labile points in the molecule and the initial products of decomposition. aip.org

Metal-Catalyzed Reactions: Building on computational studies of similar systems, one could simulate the decarbonylative coupling of this compound in the presence of a nickel catalyst. acs.org The simulation could model the oxidative addition of the acyl fluoride to the metal center, the subsequent C–C bond cleavage and decarbonylation, and the final reductive elimination step, elucidating the role of the catalyst and the influence of the iodine substituent on the reaction mechanism. acs.org

The output of such simulations provides a rich dataset for mechanistic analysis. By tracking the bond orders and atomic positions over time, every elementary reaction step can be identified and cataloged. This allows for the construction of detailed reaction networks, the identification of transient intermediates, and the calculation of reaction rates. pnas.org

The following tables illustrate the type of detailed data that could be extracted from a hypothetical reactive MD simulation of this compound.

Table 1: Example of a Reactive Event Log from a Hypothetical ReaxFF Simulation of this compound Hydrolysis

This table demonstrates how a simulation trajectory can be analyzed to identify discrete chemical events in chronological order. Each event corresponds to the formation or breaking of a key bond, characterized by a change in bond order surpassing a defined threshold.

| Simulation Time (fs) | Event Description | Key Atoms Involved | Initial Bond Order | Final Bond Order |

|---|---|---|---|---|

| 150.2 | O(H₂O) attacks C(carbonyl) | O-water, C-carbonyl | 0.05 | 0.95 |

| 155.8 | C=O double bond weakens | C-carbonyl, O-carbonyl | 1.85 | 1.20 |

| 175.5 | Proton transfer from H₂O to O(carbonyl) | H-water, O-carbonyl | 0.10 | 0.92 |

| 210.4 | C-F bond begins to break | C-carbonyl, F | 0.98 | 0.15 |

| 212.1 | C=O double bond reforms | C-carbonyl, O-carbonyl | 1.22 | 1.88 |

| 215.0 | F⁻ ion dissociates | C-carbonyl, F | 0.10 | 0.01 |

Table 2: Hypothetical Final Product Distribution from Simulated Thermal Decomposition of this compound at 2500 K

This table shows a potential outcome of a simulation studying high-temperature decomposition, quantifying the molecular species present at the end of the simulation run. This data can be used to infer the primary decomposition pathways.

| Product Molecule | Chemical Formula | Number of Molecules | Percentage of Products (%) |

|---|---|---|---|

| 4-Iodobenzoic acid | C₇H₅IO₂ | 5 | 5.0 |

| 1-Fluoro-4-iodobenzene | C₆H₄FI | 25 | 25.0 |

| Carbon monoxide | CO | 25 | 25.0 |

| Benzoyl fluoride | C₇H₅FO | 10 | 10.0 |

| Iodobenzene | C₆H₅I | 15 | 15.0 |

| Hydrogen fluoride | HF | 20 | 20.0 |

By applying reactive molecular dynamics simulations, researchers can bridge the gap between static quantum chemical calculations and macroscopic experimental observations. usc.eduacs.org These methods offer a dynamic, atomistically detailed perspective on reaction mechanisms, transition states, and kinetic phenomena that are often inaccessible through other means, promising a deeper understanding of the chemical reactivity of this compound. uni-hannover.de

Spectroscopic Characterization in Research on 4 Iodobenzoyl Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 4-Iodobenzoyl fluoride (B91410), providing insights into its fluorine, proton, and carbon environments.

¹⁹F NMR for Quantitative and Qualitative Analysis of Fluorine

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and powerful tool for both the qualitative and quantitative analysis of fluorine-containing compounds like 4-Iodobenzoyl fluoride. nih.govhuji.ac.il With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus provides strong, sharp signals over a wide chemical shift range, minimizing the likelihood of signal overlap. nih.govalfa-chemistry.commagritek.com

The chemical shift of the fluorine atom in this compound is sensitive to its electronic environment. alfa-chemistry.com In a reported synthesis, the ¹⁹F NMR spectrum of this compound in chloroform-d (B32938) (CDCl₃) showed a signal corresponding to the acyl fluoride. rsc.org The position of this signal is influenced by the electron-withdrawing iodine atom on the benzene (B151609) ring.

Quantitative ¹⁹F NMR (qNMR) is frequently employed to determine the yield of reactions producing acyl fluorides. beilstein-journals.orgacs.orgnih.gov This is achieved by comparing the integral of the ¹⁹F signal of the product to that of a known amount of an internal standard, such as α,α,α-trifluorotoluene or 1,2-difluorobenzene. beilstein-journals.orgacs.org For instance, the conversion of 4-iodobenzoic acid to this compound has been monitored and quantified using this method.

The following table summarizes representative ¹⁹F NMR data for this compound and related compounds:

Table 1: ¹⁹F NMR Chemical Shifts of Benzoyl Fluoride Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| 4-(tert-butyl)benzoyl fluoride | CDCl₃ | 17.66 rsc.org |

| 4-bromobenzoyl fluoride | CDCl₃ | 18.4 paris-saclay.fr |

| 4-chlorobenzoyl fluoride | CDCl₃ | 18.4 paris-saclay.fr |

| tert-butyl (4-(fluorocarbonyl)phenyl)carbamate | CDCl₃ | 16.21 rsc.org |

¹H and ¹³C NMR for Structural Elucidation

In the ¹H NMR spectrum, the aromatic protons of this compound typically appear as a set of doublets due to the para-substitution pattern on the benzene ring. rsc.org One study reported the ¹H NMR spectrum in CDCl₃ showing two doublets at approximately 7.93 ppm and 7.76 ppm. rsc.orgrsc.org The integration of these signals corresponds to the number of protons on the aromatic ring.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound exhibits distinct signals for each carbon atom. A notable feature is the carbon of the acyl fluoride group (-COF), which appears as a doublet due to coupling with the adjacent fluorine atom. This C-F coupling is a characteristic feature in the ¹³C NMR of acyl fluorides. rsc.org One set of reported data in CDCl₃ shows the carbonyl carbon at approximately 157.1 ppm with a large coupling constant (J = 343.9 Hz). rsc.org The other aromatic carbon signals are also observed at their expected chemical shifts, with some showing smaller C-F coupling constants. rsc.orgmagritek.com

The following table presents ¹H and ¹³C NMR data for this compound:

Table 2: ¹H and ¹³C NMR Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| ¹H | 7.93 | d | 7.7 rsc.orgrsc.org |

| 7.76 | d | 8.4 rsc.org | |

| ¹³C | 157.1 | d | 343.9 rsc.org |

| 138.6 | s | ||

| 132.5 | d | 3.8 rsc.org | |

| 124.4 | d | 62.2 rsc.org |

d = doublet, s = singlet

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and investigating the fragmentation pattern of this compound. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound, which is 250.01 g/mol. cymitquimica.com High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. rsc.orgrsc.org

The fragmentation pattern provides structural information. In electron impact (EI) ionization, the molecule fragments in predictable ways. libguides.comlibretexts.orgmsu.edu For acyl halides, a common fragmentation pathway is the loss of the halogen atom, leading to the formation of an acylium ion. In the case of this compound, this would correspond to the [M-F]⁺ ion. Another significant fragmentation would be the loss of the iodine atom, resulting in the [M-I]⁺ ion. The presence of the iodine atom with its characteristic isotopic signature is a key feature in the mass spectrum.

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography provides the most definitive structural information for compounds that can be obtained as single crystals. This technique determines the precise arrangement of atoms in the solid state, including bond lengths and angles. While specific crystallographic data for this compound itself was not found in the search results, the crystal structures of related compounds, such as those containing an iodobenzoyl moiety, have been determined. researchgate.net For example, the crystal structure of 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine has been analyzed. researchgate.net The ability to form suitable crystals is a prerequisite for this technique. Should single crystals of this compound be grown, X-ray diffraction would offer an unambiguous confirmation of its molecular structure.

Advanced Applications and Building Block Chemistry of 4 Iodobenzoyl Fluoride

4-Iodobenzoyl Fluoride (B91410) as a Versatile Building Block (Synthon)

4-Iodobenzoyl fluoride is a valuable bifunctional building block, or synthon, in organic synthesis, offering two distinct reactive sites: a carbon-iodine (C-I) bond on the aromatic ring and an acyl fluoride group. The differential reactivity of these two functional groups allows for selective and sequential chemical transformations, making it a powerful tool for the construction of complex molecular architectures. The acyl fluoride moiety provides a balance of reactivity and stability, being more stable than other acyl halides like acyl chlorides, yet sufficiently reactive for a variety of coupling reactions nih.govresearchgate.net. The aryl iodide functionality is a well-established reactive handle for transition metal-catalyzed cross-coupling reactions.

Modular Synthesis of Complex Organic Molecules

The presence of two orthogonal reactive sites in this compound facilitates a modular approach to the synthesis of complex organic molecules. This strategy involves the stepwise functionalization of each reactive site, allowing for the introduction of different molecular fragments in a controlled manner. For instance, the more reactive C-I bond can be selectively targeted in palladium-catalyzed cross-coupling reactions, leaving the acyl fluoride group intact for subsequent transformations. This sequential functionalization is a cornerstone of modern synthetic chemistry, enabling the efficient assembly of diverse molecular scaffolds from a common starting material.

Strategies for Selective Functionalization of Orthogonal Halogen and Acyl Fluoride Sites

The selective functionalization of this compound hinges on the distinct chemical reactivity of the aryl iodide and the acyl fluoride groups. The C(sp²)-I bond is highly susceptible to oxidative addition by low-valent transition metals, particularly palladium(0), which is the initial step in many cross-coupling reactions. In contrast, the acyl C-F bond is generally less reactive towards these catalysts under typical cross-coupling conditions.

Palladium-Catalyzed Cross-Coupling Reactions at the Iodine Position:

A variety of palladium-catalyzed cross-coupling reactions can be selectively performed at the iodine-bearing carbon of this compound. The general order of reactivity for aryl halides in these reactions is I > Br > Cl, making the iodo-substituent the preferred site for reaction in polyhalogenated substrates researchgate.net.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the aryl iodide with an organoboron reagent, such as a boronic acid or ester. This is a robust and widely used method for the synthesis of biaryl compounds rsc.org. The reaction is typically catalyzed by a palladium(0) species and proceeds under basic conditions. The acyl fluoride group is generally stable under these conditions.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, leading to the synthesis of arylalkynes. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Buchwald-Hartwig Amination: This powerful method allows for the formation of a carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine wikipedia.orgnih.govrsc.org. The reaction is catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. The acyl fluoride remains unreactive under these conditions, allowing for the synthesis of 4-aminobenzoyl fluoride derivatives which can be further functionalized at the acyl fluoride position.

Nucleophilic Acyl Substitution at the Acyl Fluoride Position:

Following the functionalization of the aryl iodide, the acyl fluoride group can be targeted by a wide range of nucleophiles. Acyl fluorides are effective acylating agents and can react with nucleophiles such as alcohols, amines, and organometallic reagents to form esters, amides, and ketones, respectively. This reaction typically proceeds via a nucleophilic acyl substitution mechanism. The greater stability of the fluoride anion compared to other halide anions makes acyl fluorides less reactive than other acyl halides, which can be advantageous in preventing unwanted side reactions.

The strategic combination of these selective reactions allows for a divergent synthetic approach, where a single starting material, this compound, can be used to generate a library of diverse and complex molecules.

Development of Labeled Compounds for Advanced Research Applications

The unique structure of this compound also makes it a valuable precursor for the synthesis of isotopically labeled compounds for use in advanced research applications, particularly in the field of medical imaging. Both the fluorine and iodine atoms can be replaced with their respective radioactive isotopes.

Synthesis of Fluorine-18 (B77423) Labeled Analogues for Positron Emission Tomography (PET) Precursors

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiotracers labeled with positron-emitting isotopes, such as fluorine-18 ([¹⁸F]), to visualize and quantify biological processes in vivo researchgate.netnih.gov. The development of novel [¹⁸F]-labeled PET tracers is a major focus of radiopharmaceutical chemistry.

While the direct synthesis of [¹⁸F]this compound has not been extensively reported, its structural motifs are relevant to established [¹⁸F]-labeling methodologies. The introduction of [¹⁸F]fluoride into aromatic rings, especially those that are not activated by electron-withdrawing groups, is a significant challenge in radiochemistry nih.gov. However, recent advances in transition metal-mediated radiofluorination have provided new avenues for the synthesis of such compounds nih.govnih.gov.

One promising approach is the copper-mediated radiofluorination of aryl iodides nih.gov. This method has been shown to be effective for the synthesis of [¹⁸F]aryl fluorides from the corresponding aryl iodides. In principle, this methodology could be applied to a precursor of this compound to introduce the [¹⁸F] label. For instance, a precursor molecule with a different leaving group at the 4-position, or even this compound itself, could potentially undergo a copper-mediated nucleophilic substitution with [¹⁸F]fluoride.

Another strategy involves the use of diaryliodonium salts as precursors for radiofluorination semanticscholar.org. These precursors have been successfully used for the synthesis of a variety of [¹⁸F]-labeled aromatic compounds. A diaryliodonium salt derived from a benzoyl fluoride scaffold could serve as an effective precursor for the synthesis of [¹⁸F]this compound or its derivatives.

The resulting [¹⁸F]this compound could then serve as a versatile synthon for the construction of more complex PET radiotracers through subsequent reactions at the acyl fluoride or the iodo-position, although the short half-life of fluorine-18 (approximately 110 minutes) necessitates rapid and efficient synthetic procedures.

Methodologies for Isotopic Labeling at the Iodine Position

The iodine atom of this compound can also be replaced with various radioisotopes of iodine, such as iodine-123 ([¹²³I]), iodine-125 (B85253) ([¹²⁵I]), and iodine-131 (B157037) ([¹³¹I]), which are used in Single Photon Emission Computed Tomography (SPECT) and in radiotherapy nih.govradiooncologyjournal.comresearchgate.net.

Several methods are available for the radioiodination of aromatic compounds:

Halogen Exchange: This is a common method for introducing radioiodine into an aryl iodide. The reaction involves the exchange of a non-radioactive iodine atom with a radioactive one from a source like Na[¹²⁵I]. This isotopic exchange can be facilitated by copper catalysis nih.gov.

Radioiodo-demetallation: This is a highly efficient method that involves the reaction of an organometallic precursor, such as an organotin (stannane) or organoboron derivative, with a radioiodide source in the presence of an oxidizing agent nih.gov. For example, a tributylstannyl derivative of benzoyl fluoride could be synthesized and then reacted with Na[¹²⁵I] and an oxidant like chloramine-T to produce [¹²⁵I]this compound. This method often provides high radiochemical yields and specific activities.

The choice of radioisotope depends on the intended application. [¹²³I] is often used for diagnostic imaging with SPECT due to its favorable gamma emission energy and relatively short half-life (13.2 hours). [¹²⁵I], with its longer half-life (59.4 days), is commonly used in in vitro assays and preclinical animal studies. [¹³¹I] is used for both imaging and therapy due to its emission of both gamma and beta radiation.

The resulting radioiodinated this compound can then be used as a building block to synthesize a variety of radiolabeled molecules for biological evaluation.

Q & A

Q. What role does this compound play in advancing fluorination methodologies for aromatic systems?

- Answer: Its para-substitution pattern provides a model system for studying steric and electronic effects in SNAr reactions. Comparative studies with meta- or ortho-iodo analogs can isolate electronic contributions, aiding in catalyst design for regioselective fluorinations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.